molecular formula C12H23N B11768256 3-(Cyclohexylmethyl)piperidine

3-(Cyclohexylmethyl)piperidine

Cat. No.: B11768256
M. Wt: 181.32 g/mol
InChI Key: QFJGECJSZDTSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylmethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of a cyclohexylmethyl group attached to the piperidine ring. Piperidines are known for their wide range of applications in medicinal chemistry, organic synthesis, and as building blocks for various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethyl)piperidine typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide. This process converts pyridine to piperidine, which can then be further functionalized to obtain this compound .

Industrial Production Methods: Industrial production of this compound often employs similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclohexylmethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

3-(Cyclohexylmethyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperidine derivatives are known for their therapeutic applications, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors in the central nervous system, modulating their activity. The compound’s effects are mediated through pathways such as the NF-κB and PI3K/Akt signaling pathways, which are involved in cell survival, proliferation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclohexylmethyl)piperidine is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s lipophilicity, stability, and interaction with biological targets, making it a valuable molecule in medicinal chemistry .

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

3-(cyclohexylmethyl)piperidine

InChI

InChI=1S/C12H23N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h11-13H,1-10H2

InChI Key

QFJGECJSZDTSPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2CCCNC2

Origin of Product

United States

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